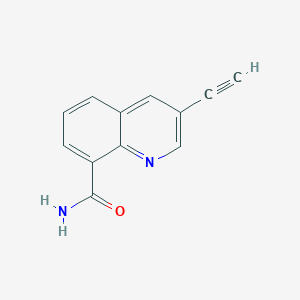
3-Ethynylquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynylquinoline-8-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an ethynyl group at the 3-position and a carboxamide group at the 8-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylquinoline-8-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with quinoline or its derivatives.
Ethynylation: The introduction of the ethynyl group at the 3-position can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, using ethynyl halides and appropriate catalysts.
Carboxamidation: The carboxamide group at the 8-position can be introduced through amidation reactions using carboxylic acid derivatives and amines under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynylquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products: The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline compounds, and various substituted quinoline analogs .
Wissenschaftliche Forschungsanwendungen
3-Ethynylquinoline-8-carboxamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 3-Ethynylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. In cancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Similar Compounds:
Quinoline-3-carboxamide: Known for its anti-inflammatory and immunomodulatory properties.
8-Methoxycoumarin-3-carboxamide: Exhibits potent anticancer activity against liver cancer.
Indole-3-carboxamide: Studied for its inhibitory activity against various enzymes.
Uniqueness: this compound stands out due to the presence of both the ethynyl and carboxamide groups, which confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1106785-31-2 |
|---|---|
Molekularformel |
C12H8N2O |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
3-ethynylquinoline-8-carboxamide |
InChI |
InChI=1S/C12H8N2O/c1-2-8-6-9-4-3-5-10(12(13)15)11(9)14-7-8/h1,3-7H,(H2,13,15) |
InChI-Schlüssel |
FVYCGVPNXRWDOH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CN=C2C(=C1)C=CC=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




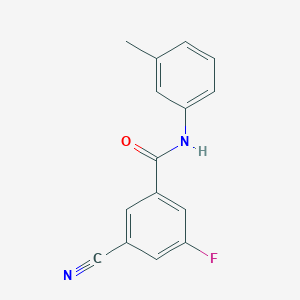
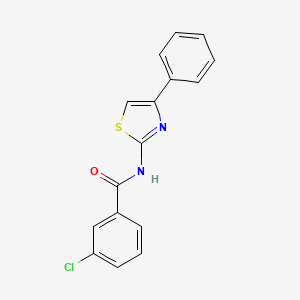
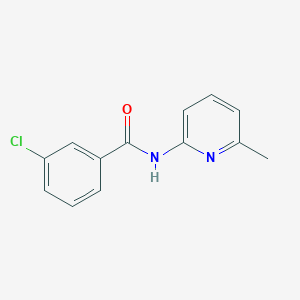
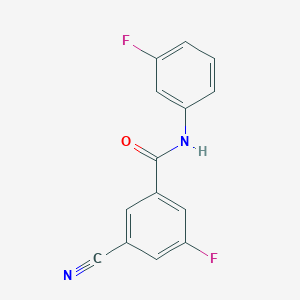
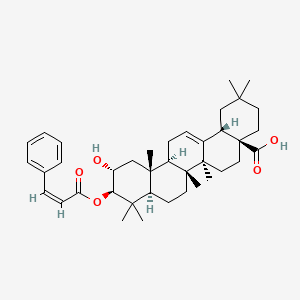
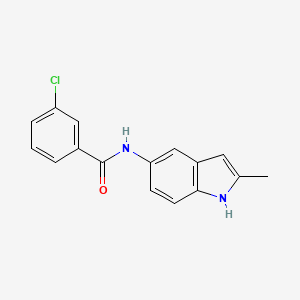
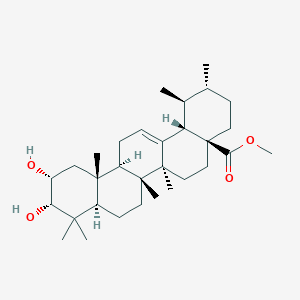
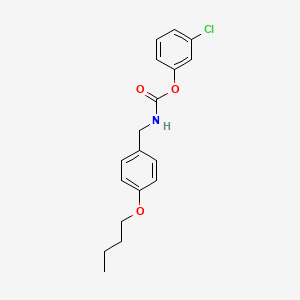
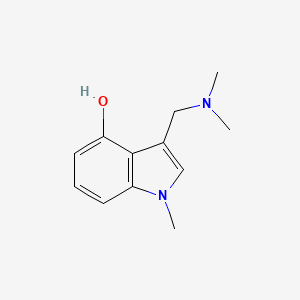
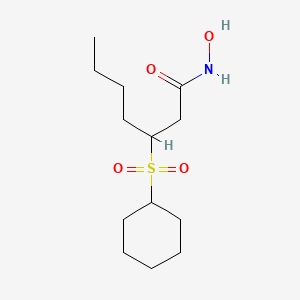
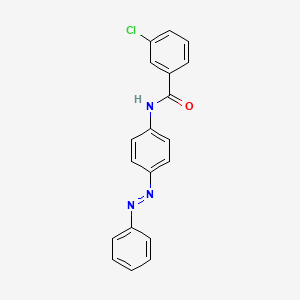
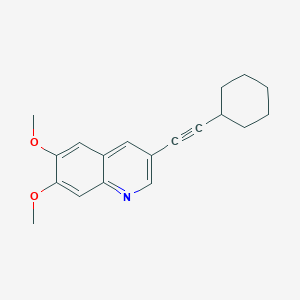
![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)